Iron tetraphenylporphine

Description

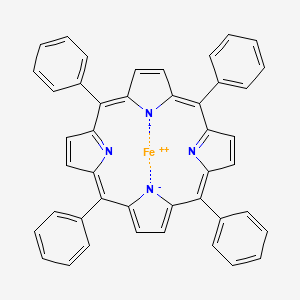

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYCMWUUWAFXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28FeN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for Iron Tetraphenylporphine Complexes

Routes to Tetraphenylporphine (H₂TPP) Ligand Synthesis

The foundational precursor to any iron tetraphenylporphine complex is the free-base ligand, 5,10,15,20-tetraphenylporphine (H₂TPP). The synthesis of this symmetrically substituted, hydrophobic porphyrin is a common feature in many advanced chemistry curricula due to its relative accessibility and the vibrant purple color of the product. Current time information in Bangalore, IN. Several methods have been developed for the synthesis of H₂TPP, each with its own advantages and disadvantages in terms of yield, purity, and reaction conditions.

The earliest reported synthesis was by Rothemund in 1935, which involved the reaction of pyrrole (B145914) and benzaldehyde (B42025) in a sealed bomb at high temperatures (150 °C) for an extended period (24 hours). Current time information in Bangalore, IN. This method, however, suffered from low yields, typically around 5%. gctlc.org

A significant improvement was introduced by Adler and Longo, who modified the Rothemund method by refluxing pyrrole and benzaldehyde in propionic acid open to the air. Current time information in Bangalore, IN.researchgate.net This method, while still having modest yields (around 20%), is often favored in teaching laboratories for its simpler setup. nih.gov The reaction proceeds via the condensation of four molecules of pyrrole with four molecules of benzaldehyde, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate by atmospheric oxygen. Current time information in Bangalore, IN.

A more efficient and widely adopted method is the Lindsey synthesis. This two-step process involves the acid-catalyzed condensation of pyrrole and benzaldehyde at room temperature under an inert atmosphere to form the colorless porphyrinogen intermediate. This is followed by oxidation of the porphyrinogen to H₂TPP using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. researchgate.net The Lindsey synthesis offers significantly higher yields, often exceeding 30-40%, by minimizing the formation of polymeric side products that are common in the one-pot, high-temperature methods.

A comparison of these primary synthetic routes is summarized in the table below.

| Synthesis Method | Precursors | Reaction Conditions | Typical Yield | Key Features |

| Rothemund | Pyrrole, Benzaldehyde | Sealed bomb, 150°C, 24 h | ~5% | Historical significance, harsh conditions. Current time information in Bangalore, IN.gctlc.org |

| Adler-Longo | Pyrrole, Benzaldehyde | Reflux in propionic acid, open to air | ~20% | Simpler than Rothemund, common in teaching labs. Current time information in Bangalore, IN.researchgate.net |

| Lindsey | Pyrrole, Benzaldehyde | Two steps: 1. Acid-catalyzed condensation (room temp), 2. Oxidation (e.g., with DDQ) | 30-40% | Higher yields, milder conditions, minimizes side products. researchgate.net |

Metallation Strategies and Iron Insertion for [Fe(TPP)X] Complexes

Once the H₂TPP ligand has been synthesized and purified, the next critical step is the insertion of iron into the porphyrin core. This process, known as metallation, typically involves the reaction of H₂TPP with an iron salt in a high-boiling point solvent. The resulting product is usually an iron(III) complex, often with a halide or other anion as the axial ligand, for instance, [Fe(TPP)Cl].

A common and straightforward method for the synthesis of [Fe(TPP)Cl] involves reacting H₂TPP with iron(II) chloride (FeCl₂) in a suitable solvent, such as dimethylformamide (DMF), in the presence of air. wikipedia.orgumb.edu The atmospheric oxygen serves to oxidize the iron(II) to iron(III) within the porphyrin complex. The general reaction is as follows:

H₂TPP + FeCl₂ + ¼ O₂ → [Fe(TPP)Cl] + HCl + ½ H₂O wikipedia.org

Another established procedure is the "Adler two-step method," where the free-base porphyrin is refluxed with a metal salt in DMF for an extended period. nih.gov While this method is known for producing pure products, the reaction times can be long, and the yields of the initial H₂TPP synthesis are often low. nih.gov

More advanced techniques have been developed to improve the efficiency of iron insertion. For example, a "one-pot" mixed-solvent method has been reported for the synthesis of substituted tetraphenylporphyrin (B126558) iron chloride complexes. This approach combines the synthesis of the porphyrin and the iron insertion into a single step, often using a mixture of propionic acid, glacial acetic acid, and a high-boiling aromatic solvent like m-nitrotoluene. nih.govresearchgate.net This method has been shown to be superior in terms of yield and reaction time compared to the traditional two-step process. nih.gov

The choice of iron salt and solvent system is crucial for successful metallation. Ferrous chloride (FeCl₂) and ferric chloride (FeCl₃) are commonly used iron sources. wikipedia.orgumb.edu High-boiling solvents like DMF are effective because they can dissolve both the nonpolar porphyrin and the more polar iron salts, and the high temperatures facilitate the reaction kinetics. tandfonline.com

Derivatization and Functionalization of Tetraphenylporphine Ligands for Iron Complexation

To modulate the electronic properties, solubility, and catalytic activity of this compound complexes, the peripheral phenyl groups of the TPP ligand can be functionalized with various substituents. This derivatization is typically achieved by using substituted benzaldehydes as precursors in the initial porphyrin synthesis.

A range of substituted tetraphenylporphyrin iron chloride complexes, [R-TPPFe(III)Cl], have been synthesized where 'R' represents substituents on the ortho- or para-positions of the phenyl rings. nih.govnih.gov Commonly employed substituents include electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃), and electron-withdrawing groups such as nitro (-NO₂) and chloro (-Cl). nih.govnih.gov

The synthesis of these derivatized iron porphyrins can be carried out using either the one-pot mixed solvent method or the traditional two-step approach, where the substituted H₂TPP ligand is first synthesized and then metallated with an iron salt. nih.gov The presence of these substituents can significantly influence the spectral and electrochemical properties of the final iron complex. For instance, the Soret band in the UV-vis spectrum of these complexes can exhibit a red or blue shift depending on the electronic nature of the substituent. nih.govsphinxsai.com

The ability to introduce a wide variety of functional groups onto the TPP framework allows for the fine-tuning of the properties of the resulting iron complexes for specific applications, such as biomimetic catalysis. sphinxsai.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Efforts to optimize the synthesis of this compound complexes have focused on improving yields, reducing reaction times, and simplifying purification procedures. As previously mentioned, the development of "one-pot" synthetic methods represents a significant step in this direction.

A study comparing a one-pot mixed solvent method with the traditional Adler two-step method for a series of substituted tetraphenylporphyrin iron chlorides demonstrated the superiority of the one-pot approach. nih.gov For example, yields for [p-ClTPPFeCl] were reported to be 40.4% using the one-pot method, compared to 16.7% with the two-step method. researchgate.net Similarly, for [p-OCH₃TPPFeCl], the one-pot method yielded 38.5% versus 12.5% for the two-step process. researchgate.net These results highlight the efficiency gains of the one-pot synthesis.

The following table provides a comparison of yields for selected substituted this compound complexes using the one-pot versus the two-step method.

| Complex | One-Pot Method Yield (%) | Two-Step Method Yield (%) |

| o-NO₂TPPFeCl | 28.7 | 13.1 |

| p-NO₂TPPFeCl | 35.4 | 15.2 |

| o-ClTPPFeCl | 36.2 | 14.5 |

| p-ClTPPFeCl | 40.4 | 16.7 |

| o-CH₃TPPFeCl | 30.1 | 10.3 |

| p-CH₃TPPFeCl | 34.7 | 11.6 |

| o-OCH₃TPPFeCl | 32.5 | 5.7 |

| p-OCH₃TPPFeCl | 38.5 | 12.5 |

Data sourced from a comparative study on synthetic methods. researchgate.net

Further optimization can be achieved through careful selection of solvents and catalysts. For instance, the use of mixed carboxylic acids (e.g., propionic and acetic acid) can enhance the yields of metalloporphyrins by promoting both the deprotonation of the pyrrole α-hydrogen and the protonation of the benzaldehyde carbonyl group, facilitating the initial condensation steps. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic methods in chemistry. This trend has extended to the synthesis of porphyrins and their metal complexes, aiming to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency. researchgate.net

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for the preparation of H₂TPP. nih.govwikipedia.org This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields. wikipedia.org For the metallation step, greener alternatives to high-boiling, toxic solvents like DMF are being explored. For example, refluxing in a mixture of ethanol (B145695) and ethyl acetate, both of which can be derived from renewable biomass, has been shown to be effective for the insertion of some metals. tandfonline.com

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in a ball mill, represents another significant green innovation. tandfonline.comresearchgate.net This solvent-free method has been successfully applied to the metallation of H₂TPP with various metal salts. tandfonline.com While the insertion of iron via mechanochemistry can be challenging, the technique has shown promise for other metals and continues to be an active area of research. tandfonline.com The use of silica (B1680970) sulfuric acid (SSA) as a recyclable solid acid catalyst in a grinding method has also been reported as a greener approach for synthesizing substituted iron tetraphenylporphyrins. sphinxsai.com

These green chemistry approaches not only reduce the environmental impact of this compound synthesis but also offer practical advantages such as faster reactions and simplified workup procedures. wikipedia.orgresearchgate.net

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of Iron Tetraphenylporphine Complexes

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, providing invaluable data on oxidation state, spin state, and the symmetry of the local coordination environment. The principal parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is dependent on the s-electron density at the iron nucleus and is therefore highly indicative of the iron's oxidation state. Higher oxidation states generally correspond to lower isomer shifts. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, offering insight into the spin state and the geometry of the iron center.

Studies on the reduction of chloro(meso-tetraphenylporphinato)iron(III), [Fe(TPP)Cl], demonstrate the power of this technique. The initial high-spin Fe(III) complex shows specific Mössbauer parameters that change upon successive one-electron reductions. researchgate.netresearchgate.net

Fe(III)(TPP)Cl to Fe(II)(TPP): The first reduction leads to the formation of an Fe(II) species. The resulting four-coordinate Fe(II)(TPP) complex is identified as having an intermediate-spin state (S=1). researchgate.netresearchgate.net This transition is marked by a significant shortening of the Fe-N bonds. researchgate.net

Fe(II)(TPP) to Fe(I)(TPP): The second reduction produces an Fe(I) complex, which exhibits a low-spin state (S=1/2). researchgate.netresearchgate.net This step is associated with a lengthening of the Fe-N bonds. researchgate.net

The interaction with solvents like tetrahydrofuran (B95107) (THF) also influences the spin state. For instance, the six-coordinate Fe(II)(TPP)(THF)₂ complex adopts a high-spin state (S=2), which is clearly distinguishable from the intermediate-spin state of the four-coordinate Fe(II)(TPP). researchgate.net Comparisons between fluorinated and non-fluorinated Fe(III) tetraphenylporphyrin (B126558) chlorides have also been conducted, confirming the high-spin (S=5/2) state for both but revealing differences in their temperature-dependent spectral behavior. bibliotekanauki.pl

Table 1: Representative Mössbauer Parameters for Iron Tetraphenylporphine Complexes

| Compound | Oxidation State | Spin State (S) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

|---|---|---|---|---|---|

| Fe(III)(TPP)Cl | Fe(III) | 5/2 | ~0.35-0.40 | ~0.5-0.9 | researchgate.netbibliotekanauki.pl |

| Fe(II)(TPP) | Fe(II) | 1 | ~0.51 | ~1.51 | researchgate.net |

| Fe(II)(TPP)(THF)₂ | Fe(II) | 2 | ~0.92 | ~2.45 | researchgate.net |

| Fe(I)(TPP) | Fe(I) | 1/2 | ~0.28 | ~2.54 | researchgate.net |

| (Im⁻)F₈Cmpd-II | Fe(IV) | 1 | 0.12 | 1.55 | nih.gov |

| (ArO⁻)F₈Cmpd-II | Fe(IV) | 1 | 0.12 | 1.57 | nih.gov |

Note: Values are approximate and can vary with temperature and experimental conditions. F₈Cmpd-II refers to an iron(IV)-oxo complex of 2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetraphenylporphyrin.

Electron Paramagnetic Resonance (EPR) Spectroscopic Analysis of Paramagnetic Iron(III) and Iron(II) Tetraphenylporphine Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a fundamental tool for studying paramagnetic species, i.e., those with unpaired electrons. wikipedia.org It is particularly effective for characterizing high-spin Fe(III) (S=5/2), low-spin Fe(III) (S=1/2), and high-spin Fe(II) (S=2) TPP complexes. The EPR spectrum is typically described by the g-tensor, which reflects the interaction of the unpaired electron spin with the external magnetic field.

For low-spin Fe(III) porphyrins, the EPR spectra are sensitive to the nature and orientation of axial ligands. For example, bis-axially ligated Fe(III) TPP complexes with substituted pyridines or imidazoles exhibit distinct EPR signals. researchgate.net Complexes with strong-field ligands like two imidazoles often show rhombic EPR spectra with three distinct g-values (g_x, g_y, g_z), indicative of a low-symmetry environment. In contrast, complexes with other ligands might show axial spectra characterized by g_⊥ and g_∥. researchgate.net The specific g-values help to identify the ground electronic state of the d⁵ configuration. arizona.edu

Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, provide even deeper insight by measuring weak hyperfine interactions between the electron spin and nearby nuclear spins (e.g., ¹H, ¹⁴N). This allows for the detailed mapping of the ligand environment around the iron center. arizona.edu

Table 2: Representative EPR g-values for Low-Spin Iron(III) Tetraphenylporphyrin Complexes

| Complex | g-values (g_z, g_y, g_x) | Spectral Type | Reference |

|---|---|---|---|

| [(2,6-F₂)₄TPPFe(1-MeIm)₂]⁺ | 2.89, 2.21, 1.63 | Rhombic | researchgate.net |

| [TMPFe(4-CNPy)₂]⁺ | 2.56, 2.26, 1.83 | Axial (resolved g_z) | researchgate.net |

| [TMPFe(4-HPy)₂]⁺ | (g_z unobserved) | Axial | researchgate.net |

| [(2,6-F₂)₄TPPFe(2-MeHIm)₂]⁺ | g_max = 3.52 | Large g_max | researchgate.net |

Note: TMP refers to tetramesitylporphyrin, a sterically hindered analogue of TPP. (2,6-F₂)₄TPP is tetra-(2,6-difluorophenyl)porphyrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic and Paramagnetically Shifted this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure and electronic properties of both diamagnetic and paramagnetic iron porphyrin complexes in solution.

For diamagnetic low-spin Fe(II) TPP complexes, standard ¹H and ¹³C NMR techniques provide structural information based on chemical shifts and coupling constants. More advanced studies have utilized ¹⁵N NMR on isotopically labeled low-spin Fe(II) TPP complexes to directly probe the iron-nitrogen bonds. These studies reveal how different axial ligands influence the Fe-N bond through analysis of ¹⁵N chemical shifts and ¹J(¹⁵N–⁵⁷Fe) coupling constants. rsc.orgrsc.org

For paramagnetic iron porphyrins, the unpaired electron(s) on the iron cause large shifts in the NMR signals of nearby nuclei, known as paramagnetic or isotropic shifts. These shifts are a sum of contact (through-bond) and pseudocontact (through-space) contributions and provide a sensitive probe of the spin density distribution within the molecule. nih.gov

In high-spin Fe(III) TPP complexes, the pyrrole (B145914) proton signals are significantly shifted and broadened. lau.edu.lb For low-spin Fe(III) TPP complexes, the pattern of isotropic shifts of the pyrrole protons can be used to map the spin density distribution, which is influenced by substituents on the porphyrin ring. nih.gov Two-dimensional NMR techniques like COSY and NOESY are essential for assigning the complex, paramagnetically shifted spectra of these species. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) for Probing Iron Electronic and Local Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination geometry of the absorbing atom. The XAS spectrum is divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.

Fe K-edge (1s → np) XANES is sensitive to the oxidation state and coordination geometry of the iron center. Studies on Fe(III)TPP and its derivatives with electron-withdrawing groups on the phenyl rings show that while the C and N K-edge XANES spectra are similar, the Fe K-edge spectra differ, indicating that the substituents affect the positive charge and electronic state of the central iron ion. nih.govresearchgate.net

Fe L-edge (2p → 3d) XAS is a more direct probe of the 3d electronic structure. Since the 2p orbital is localized on the iron, the L-edge intensity quantifies the amount of iron 3d character in the unoccupied valence orbitals. nih.gov This technique has been used to study the Fe-O₂ bond in model heme complexes, allowing for the separate estimation of σ-donor and π-acceptor interactions between the iron and the dioxygen ligand. nih.govacs.org

X-ray Magnetic Circular Dichroism (XMCD) is the difference between two XAS spectra taken with left- and right-circularly polarized X-rays in a magnetic field. wikipedia.org This technique is a powerful probe of the magnetic properties of a specific element in a material. By applying sum rules to the XMCD signal, the spin and orbital magnetic moments of the absorbing atom can be determined separately. XMCD has been used to study the magnetic moments of FeTPP molecules adsorbed on ferromagnetic substrates, revealing how interactions with the surface and with axial ligands like nitric oxide (NO) can alter the magnetic state of the iron center. researchgate.net

Resonance Raman and Infrared Spectroscopic Investigations of Vibrational Modes and Ligand Interactions in this compound

Vibrational spectroscopy, including Infrared (IR) and Resonance Raman (RR) spectroscopy, provides detailed information about molecular structure, bonding, and ligand interactions.

IR spectroscopy is sensitive to vibrational modes that involve a change in the dipole moment. In studies of iron nitrosyl porphyrins, IR spectroelectrochemistry has been used to track the N-O stretching frequency (ν(NO)) upon reduction. A significant decrease in ν(NO) upon the first reduction indicates that the electron is added primarily to a ligand-based orbital with significant NO character. researchgate.net

Resonance Raman spectroscopy offers enhanced sensitivity for vibrations coupled to electronic transitions. By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q bands), specific porphyrin vibrational modes can be selectively enhanced. umich.edudatapdf.com These RR spectra are rich in structural information:

Core-Size Marker Bands: Certain high-frequency vibrational modes (e.g., ν₂, ν₄, ν₁₀) are sensitive to the size of the porphyrin core, which in turn is related to the iron's spin state and coordination number. For instance, upon reduction of [Fe(TPP)Cl], these bands generally shift to lower frequencies. marquette.edu

Oxidation State and Spin State Markers: The frequencies of these marker bands are reliable indicators of the iron's oxidation and spin state.

Axial Ligand Modes: Vibrations involving the axial ligands, such as the symmetric Fe-O-Fe stretch in the µ-oxo dimer [Fe(TPP)]₂O, can be identified. Isotopic substitution (e.g., ⁵⁴Fe for ⁵⁶Fe) is a key tool for confirming the assignment of such metal-ligand vibrations. datapdf.com

UV-Visible and Near-Infrared Spectroelectrochemistry for Redox State Characterization of this compound

UV-Visible and Near-Infrared (NIR) spectroscopy is a cornerstone for characterizing iron porphyrins, whose intense colors arise from π-π* electronic transitions within the porphyrin macrocycle. The spectrum is dominated by an intense Soret (or B) band near 400-450 nm and weaker Q bands in the 500-700 nm region. The precise positions and intensities of these bands are sensitive to the iron's oxidation state, spin state, and axial ligation.

Spectroelectrochemistry combines these spectroscopic measurements with electrochemical control, allowing for the in-situ characterization of species generated at different potentials. This technique is ideal for studying the various redox states of FeTPP. researchgate.net For example, the stepwise reduction of Fe(III)(TPP)Cl can be monitored by UV-Vis spectroscopy:

Fe(III)(TPP)Cl → [Fe(II)(TPP)Cl]⁻: The Soret band of the initial Fe(III) complex shifts upon one-electron reduction to the Fe(II) species. For example, in DMF, the Soret band for [Fe(TPP)Cl]⁻ appears around 440 nm. marquette.edu

[Fe(II)(TPP)Cl]⁻ → [Fe(I)(TPP)]⁻: Further reduction to what is formulated as Fe(TPP)⁻ (an Fe(I) species or an Fe(II) π-anion radical) results in new spectral features. marquette.edu

[Fe(I)(TPP)]⁻ → [Fe(0)(TPP)]²⁻: The three-electron reduced product, formulated as Fe(TPP)²⁻, shows a split Soret band with peaks around 360 and 460 nm. marquette.edu

Similarly, the oxidation of FeTPP complexes can be followed, distinguishing between metal-centered and porphyrin ring-centered oxidation events. collectionscanada.gc.ca

Table 3: UV-Visible Absorption Maxima for Different Redox States of this compound

| Species | Oxidation/Redox State | Solvent | Soret Band λ_max (nm) | Q Band(s) λ_max (nm) | Reference |

|---|---|---|---|---|---|

| Fe(TPP)Cl | Fe(III) | CH₂Cl₂ | ~418 | ~512, 578, 658 | researchgate.net |

| Fe(TPP)(Cl)⁻ | Fe(II) | DMF | 440 | - | marquette.edu |

| Fe(TPP)⁻ | Fe(I) / Fe(II) π-radical | DMF | 452 | 570, 780 | marquette.edu |

| Fe(TPP)²⁻ | Fe(I) π-radical / Fe(0) | DMF | 360, 460 | - | marquette.edu |

Note: Values are approximate and depend on solvent and experimental conditions.

Applications of Advanced Spectroscopic Techniques in Elucidating High-Valent Intermediates

A key area of iron porphyrin chemistry is the study of high-valent intermediates, such as iron(IV)-oxo (ferryl) species, which are implicated as the active oxidants in the catalytic cycles of heme enzymes like cytochromes P450 and peroxidases. nih.govacs.org These intermediates are often highly reactive and transient, making their characterization challenging. A combination of advanced spectroscopic techniques is essential for their elucidation.

For a synthetic iron(IV)-oxo porphyrin complex (a "Compound II" mimic), the following techniques provide crucial insights: nih.gov

Mössbauer Spectroscopy: The isomer shifts for low-spin Fe(IV) complexes are characteristically low (around 0.1 mm/s), which clearly distinguishes them from Fe(II) and Fe(III) states and serves as a benchmark for sample purity. nih.gov

Resonance Raman Spectroscopy: The key vibration is the Fe=O stretch, which can be definitively identified using ¹⁸O isotopic labeling of the oxidant. This vibration provides direct evidence for the iron-oxo bond.

UV-Visible Spectroscopy: High-valent iron-oxo species exhibit distinct absorption spectra that can be used to monitor their formation and decay kinetics.

EPR Spectroscopy: While integer-spin species like low-spin Fe(IV) (S=1) are typically "EPR-silent" under standard conditions, specialized techniques can be used to probe their magnetic properties.

The combined application of these methods provides a comprehensive electronic and structural picture of these fleeting but mechanistically vital intermediates, giving insight into the factors that tune their reactivity in both biological and synthetic systems. nih.govresearchgate.net

Coordination Chemistry and Ligand Interaction Dynamics of Iron Tetraphenylporphine

Axial Ligand Binding Thermodynamics and Kinetics to Iron Tetraphenylporphine Centers

The binding of axial ligands to the iron center of this compound (FeTPP) is a fundamental process that dictates its chemical and physical properties. The thermodynamics and kinetics of these interactions are crucial for understanding the stability and reactivity of the resulting complexes.

The thermodynamics of axial ligand binding are described by the equilibrium constant (K), which is related to the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For instance, the reaction of iron(III) tetraphenylporphine chloride (FeTPPCl) with 1-methylimidazole (MeIm) in dimethylsulfoxide has been studied to understand the energetic factors governing ligand coordination. In the absence of other interacting species, the binding of two 1-methylimidazole ligands to the iron center is characterized by a negative enthalpy change, indicating an exothermic process, and a negative entropy change, reflecting the ordering of the system upon ligand binding.

The presence of other molecules in the solution can significantly influence these thermodynamic parameters. For example, the addition of an electron donor, such as 1,10-phenanthroline, makes the enthalpy of the reaction with 1-methylimidazole more negative, favoring the formation of the low-spin bis-ligated adduct. Conversely, the presence of an electron acceptor leads to a less negative enthalpy change, disfavoring the formation of the bis-ligated species. These observations highlight the sensitivity of the axial ligation thermodynamics to the electronic environment of the porphyrin complex.

| Condition | ΔH (kJ mol⁻¹) | ΔS (kJ K⁻¹ mol⁻¹) |

| In the absence of donor or acceptor | -47.8 | -0.082 |

| In the presence of 1,10-phenanthroline (donor) | -58.3 | -0.12 |

| In the presence of π-acceptor | -32.8 | -0.036 |

The kinetics of ligand binding and dissociation are equally important. Studies comparing the binding of hydroxide (OH⁻) and chloride (Cl⁻) ions to iron tetraphenylporphyrin (B126558) have revealed that while hydroxide is thermodynamically a stronger ligand, the coordination and decoordination of chloride ions are intrinsically faster researchgate.net. This demonstrates that a stronger thermodynamic affinity does not necessarily correlate with faster binding kinetics. An activation-driving force correlation has been observed, where a stronger binding affinity is associated with a larger association rate constant researchgate.net.

Impact of Axial Ligands on Iron Spin State and Electronic Configuration

The coordination of axial ligands directly influences the electronic structure of the iron center in tetraphenylporphine complexes, most notably its spin state. The iron ion in these complexes can exist in different spin states, primarily high-spin (S=5/2 for Fe(III), S=2 for Fe(II)), intermediate-spin (S=3/2 for Fe(III), S=1 for Fe(II)), and low-spin (S=1/2 for Fe(III), S=0 for Fe(II)). The specific spin state adopted is a delicate balance of the ligand field strength of both the porphyrin macrocycle and the axial ligand(s).

In the absence of strongly coordinating axial ligands, five-coordinate iron(III) tetraphenylporphine complexes, such as Fe(TPP)Cl, typically exhibit a high-spin (S=5/2) ground state. The addition of a single strong-field axial ligand, like pyridine (B92270), can lead to a change in the electronic configuration. Gas-phase laser photodissociation spectroscopy has shown that the coordination of a pyridine molecule to an iron(III) tetraphenylporphine cation (FeTPP⁺) induces a spin-flip from an intermediate-spin state (S=3/2) to a high-spin state (S=5/2). This is accompanied by a significant blue shift in the Soret band of the electronic absorption spectrum.

The formation of six-coordinate complexes with two axial ligands generally favors a low-spin state, particularly with strong-field ligands like imidazoles. The strength of the axial ligand field determines the extent of splitting of the iron d-orbitals. Strong-field ligands cause a large splitting, leading to the pairing of electrons in the lower energy orbitals and resulting in a low-spin configuration. For instance, the binding of two imidazole (B134444) ligands to Fe(III)TPP typically results in a low-spin (S=1/2) complex.

The nature of the axial ligand also affects the electronic configuration of iron(II) tetraphenylporphine. Four-coordinate Fe(II)TPP is an intermediate-spin (S=1) species. Weak intermolecular interactions in the solid state can be sufficient to alter the electronic character of this intermediate-spin complex. The coordination of two axial ligands, such as tetrahydrofuran (B95107) (THF), can lead to a high-spin (S=2) ferrous complex. In contrast, strong-field ligands like carbon monoxide or certain carbenes can stabilize a low-spin (S=0) state in five-coordinate iron(II) porphyrin complexes.

Steric and Electronic Effects of Meso-Substituted Phenyl Groups on Ligand Binding

Modifications to the peripheral meso-phenyl groups of the tetraphenylporphine macrocycle can exert significant steric and electronic effects on the axial ligand binding properties of the central iron ion. These substituents can alter the electronic density at the iron center and create steric hindrance around the axial coordination sites.

Electronic Effects: The electronic nature of the substituents on the phenyl rings—whether they are electron-donating or electron-withdrawing—can be transmitted through the porphyrin π-system to the iron center. Electron-withdrawing groups, such as nitro or chloro groups, decrease the electron density at the iron, making it a stronger Lewis acid. This increased Lewis acidity enhances the affinity for axial ligands. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, increase the electron density at the iron center, thereby reducing its Lewis acidity and weakening the binding of axial ligands. Studies on zinc tetraphenylporphyrin derivatives with meta-substituents on the phenyl rings have shown a direct correlation between the electron-withdrawing character of the substituents (as quantified by the Hammett parameter) and an increase in the equilibrium constants for the axial ligation of nitrogenous bases.

Steric Effects: The steric bulk of the substituents on the meso-phenyl groups can also play a crucial role in ligand binding. Bulky substituents in the ortho-positions of the phenyl rings can create a "pocket" around the axial coordination sites. This steric hindrance can restrict the access of bulky ligands to the iron center, leading to a decrease in the binding affinity. For smaller ligands, these steric constraints may be less significant. The ruffling of the porphyrin core, which can be influenced by meso-substituents, can also indirectly affect the accessibility of the axial binding sites. For example, in cobalt porphyrins, the degree of ruffling of the porphyrin core upon coordination of a π-acceptor axial ligand is influenced by the type of phenyl-substitution.

Solvent Effects on Coordination Equilibria and Reactivity

Solvent as a Ligand: Coordinating solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), can directly participate in the coordination equilibrium by binding to the axial positions of the iron center. This is particularly relevant for coordinatively unsaturated species. For example, in a solution of Fe(TPP)Cl in DMSO, the solvent molecules can compete with or even displace the chloride ligand to form solvent-coordinated species. This solvent coordination can significantly alter the electronic and steric properties of the iron center and must be taken into account when studying the binding of other ligands in such solvents. The formation of a six-coordinate iron(II) porphyrin nitrosyl complex with THF as an axial ligand highlights the ability of seemingly inert solvents to act as ligands.

Solvent Polarity: The polarity of the solvent can influence the thermodynamics of ligand binding, especially when charged species are involved. A more polar solvent can better solvate and stabilize charged ligands and the resulting charged complexes, thereby affecting the equilibrium position. The environment's polarity can also impact the relative stability of different spin states, which in turn affects ligand affinity. For instance, the difference in affinity for anionic ligands between a heme peptide exposed to a polar aqueous environment and the buried, less polar active site of myoglobin is, in part, attributed to the difference in the polarity of the surroundings.

The choice of solvent and supporting electrolyte is also crucial for the electrochemical reactivity of this compound. Studies in nonaqueous solvents like DMF have shown that the nature of the solvent and the ions of the supporting electrolyte can influence the redox potentials and the stability of the reduced or oxidized forms of the complex.

Supramolecular Interactions and Self-Assembly of this compound Complexes

This compound complexes can serve as building blocks for the construction of well-defined supramolecular architectures through non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and coordination-driven self-assembly, allow for the organization of individual porphyrin units into larger, functional assemblies.

Hydrogen Bonding: The introduction of functional groups capable of forming hydrogen bonds onto the tetraphenylporphine framework can direct the self-assembly process. For instance, meso-tetra(4-carboxyphenyl)porphyrin iron(III) (FeTCPP) can self-assemble into two-dimensional coordination polymers through hydrogen bonding interactions between the carboxylic acid moieties researchgate.netopenalex.org. These interactions can lead to the formation of ordered sheets and other complex structures. Furthermore, hydrogen bonding in the second coordination sphere, involving axial ligands, can influence the spin state of the iron center, which in turn can modulate the intermolecular interactions and the resulting supramolecular structure rsc.orgnih.gov.

π-π Stacking: The large, planar aromatic surface of the tetraphenylporphine macrocycle makes it highly susceptible to π-π stacking interactions. These interactions, arising from the attractive, non-covalent forces between aromatic rings, are a significant driving force in the self-assembly of porphyrin-based materials. In the solid state and in solution, this compound molecules can stack in a face-to-face or offset manner, contributing to the stability of the resulting aggregates and crystals. The interplay of π-π stacking with other non-covalent forces is crucial in determining the final supramolecular architecture.

Coordination-Driven Self-Assembly: The axial coordination sites of the iron center provide a powerful tool for directing self-assembly. By using ligands that can bridge two or more porphyrin units, it is possible to construct discrete supramolecular structures or extended coordination polymers. For example, a zinc tetraphenylporphyrin has been shown to self-assemble with an imidazolyl-tailed iron porphyrin through the coordination of the imidazole group to the zinc center, demonstrating the principle of using axial coordination to form well-defined assemblies nih.gov. This strategy allows for precise control over the distance and orientation of the porphyrin units within the final structure.

Redox Chemistry and Electrochemistry of Iron Tetraphenylporphine Systems

Electrochemical Characterization of Iron Tetraphenylporphine Redox States (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are primary tools for characterizing the redox states of FeTPP systems. In nonaqueous solvents like dimethylformamide (DMF), FeTPP typically undergoes a series of three distinct, sequential one-electron transfers. nih.govacs.org These processes correspond to the formal Fe(III)/Fe(II), Fe(II)/Fe(I), and Fe(I)/Fe(0) redox couples. nih.govacs.org

Cyclic voltammetry of iron(III) tetraphenylporphyrin (B126558) chloride (Fe(III)TPP-Cl) in DMF with a tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆) supporting electrolyte reveals these three redox events. nih.gov The half-wave potentials (E₁/₂) for these couples are determined by averaging the anodic and cathodic peak potentials. nih.gov The separation between the anodic and cathodic peaks (ΔEₚ) provides insight into the reversibility of the electron transfer process. For the Fe(III)/Fe(II) couple of Fe(III)TPP-Cl, a broad peak with a large peak-to-peak separation (133 mV) is often observed, suggesting a quasi-reversible process, likely due to the required exchange of the chloride counterion during the redox event. acs.org The subsequent Fe(II)/Fe(I) and Fe(I)/Fe(0) reductions are generally more reversible. nih.gov

Differential pulse voltammetry (DPV) can also be employed to study these redox properties, often with higher sensitivity due to the minimization of charging current effects. DPV plots the difference in current before and after a potential pulse, resulting in a peak-shaped curve where the peak height is proportional to the analyte concentration.

The electrochemical properties of FeTPP are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the nature of the axial ligand coordinated to the iron center.

Table 1: Electrochemical Properties of this compound Complexes in DMF Data collected in 0.1 M NBu₄PF₆ in DMF on a glassy carbon working electrode. Potentials are reported vs the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

| Complex | Redox Couple | E₁/₂ (V vs Fc/Fc⁺) | ΔEₚ (mV at 100 mV/s) | Source |

|---|---|---|---|---|

| Fe(III)TPP-Cl | Fe(III)/Fe(II) | -0.23 | 133 | nih.gov |

| Fe(II)/Fe(I) | -1.16 | 77 | nih.gov | |

| Fe(I)/Fe(0) | -1.74 | 81 | nih.gov | |

| Fe(III)TPP-PF₆ | Fe(III)/Fe(II) | -0.13 | 82 | nih.gov |

| Fe(II)/Fe(I) | -1.16 | 71 | nih.gov | |

| Fe(I)/Fe(0) | -1.74 | 77 | nih.gov |

Porphyrin Ring-Centered vs. Iron-Centered Redox Processes and Electron Affinities

A key aspect of FeTPP's electronic structure is the close energy matching of the iron d-orbitals and the porphyrin π-frontier orbitals. This proximity means that redox processes are not always confined to just the metal or the ligand. While the Fe(III)/Fe(II) and Fe(II)/Fe(I) transitions are generally accepted as being primarily metal-centered, the location of subsequent electron transfers can be more ambiguous.

The reduction of Fe(II)TPP is considered a metal-centered process, resulting in a formal iron(I) state, which can be described as a low-spin Fe(I) center. core.ac.uk However, spectroscopic studies suggest that some electron density from this reduction is delocalized from the metal dπ orbital onto the porphyrin π* orbital via back-bonding. core.ac.uk This delocalization helps to stabilize the low-valent iron ion. core.ac.uk In contrast, for some other metalloporphyrins, the first reduction is clearly macrocycle-centered, forming a π-anion radical. The specific nature of the redox process is thus a subtle interplay between the metal, its axial ligands, and the porphyrin ring itself.

The electron affinity (EA) of a molecule is the energy released when an electron is added to it in the gas phase. wikipedia.org It provides a fundamental measure of a substance's ability to accept an electron. For this compound, the experimentally determined gas-phase electron affinity is approximately 1.870 ± 0.030 eV. nist.gov This value is correlated with the solution-phase reduction potentials and reflects the energy of the lowest unoccupied molecular orbital (LUMO), which can be influenced by substituents on the porphyrin ring. nih.gov

Influence of Axial Ligands and Peripheral Substituents on Redox Potentials

The redox potentials of FeTPP are highly tunable through chemical modification of both the axial ligands coordinated to the iron center and the peripheral substituents on the tetraphenyl groups. nih.govacs.org

Axial Ligands: The nature of the anion coordinated to the iron(III) center significantly impacts the Fe(III)/Fe(II) redox potential. researchgate.net This is clearly demonstrated by comparing Fe(III)TPP-Cl with Fe(III)TPP-PF₆. Exchanging the coordinating chloride anion for a weakly coordinating hexafluorophosphate anion results in a positive (anodic) shift of the Fe(III)/Fe(II) potential by 100 mV. acs.org This shift indicates that the Fe(III) state is less stabilized by the PF₆⁻ anion, making its reduction easier. Furthermore, the electrochemical reversibility of this couple is markedly improved with the PF₆⁻ ligand, as evidenced by a much smaller peak-to-peak separation in the cyclic voltammogram. nih.govacs.org The axial ligand is a predominant factor in governing the electron-transfer mechanism. researchgate.net In some cases, the choice of solvent can also act as a ligand; for instance, in coordinating solvents like acetonitrile (B52724) or dimethyl sulfoxide, solvent molecules can attach to the iron center, influencing the electron density and shifting the redox potential. nih.gov

Peripheral Substituents: Modifying the four phenyl rings at the meso positions of the porphyrin provides another powerful tool for tuning the electronic properties. Electron-withdrawing groups (such as -NO₂ or -Cl) and electron-donating groups (such as -OH or -OCH₃) alter the electron density of the entire π-system. nih.govnih.gov

Electron-withdrawing groups make the porphyrin ring more electron-deficient. This increased positive character facilitates reduction, causing a positive (anodic) shift in the reduction potentials. ub.edu Computationally, these groups lower the energies of both the HOMO and LUMO frontier orbitals. nih.gov

Electron-donating groups have the opposite effect. They increase the electron density on the ring, making it more difficult to reduce the complex, which results in a negative (cathodic) shift of the redox potentials. utu.fi These groups raise the energies of the frontier orbitals. nih.gov

This systematic tuning allows for the rational design of FeTPP derivatives with specific redox properties tailored for applications like catalysis. ub.eduresearchgate.net

Electron Transfer Mechanisms and Proton-Coupled Electron Transfer (PCET) Processes

In many catalytic reactions, particularly those involving substrates like O₂ or CO₂ in the presence of proton sources, the electron transfer steps are mechanistically linked with proton transfers (PT). This interplay is known as proton-coupled electron transfer (PCET). nih.gov PCET pathways can proceed in a stepwise fashion (ET followed by PT, or vice versa) or in a single concerted step where the electron and proton move simultaneously. nih.gov

Stability and Degradation Pathways of Redox-Active this compound Species

While FeTPP complexes are generally considered stable, especially on the short timescale of a typical cyclic voltammetry experiment, their stability can be compromised under conditions of prolonged electrochemical cycling, particularly when highly reduced species are generated. nih.gov

Studies investigating FeTPP for nonaqueous redox flow batteries have highlighted a key degradation pathway. nih.gov The highly reduced [Fe(0)TPP]²⁻ species, formed after three successive reductions, is reactive toward the tetrabutylammonium (NBu₄⁺) cations commonly used in supporting electrolytes. nih.govacs.org This reaction is thought to form an alkyl iron(II) complex. nih.govacs.org This degradation becomes apparent during extended charge-discharge cycling, leading to a decrease in capacity. acs.org The formation of this new species can be observed in the cyclic voltammogram by the appearance of a new, quasi-reversible redox couple and a corresponding decrease in the peak currents of the original FeTPP couples. acs.org

Interestingly, this degradation reaction is slow, meaning it is not typically observed during a standard CV scan but becomes significant during bulk electrolysis or battery cycling. nih.gov The degradation products themselves appear to be stable on the electrochemical timescale. acs.org Research has shown that replacing the reactive NBu₄⁺ cation with a less reactive one, like K⁺, can mitigate this degradation pathway and improve the long-term cycling stability of the system. nih.gov The stability of the porphyrin core itself can be compromised by strong oxidizing acids like nitric acid, but it generally shows high stability in moderately basic or non-oxidizing acidic conditions. nih.gov Further understanding of these degradation mechanisms is crucial for designing robust FeTPP-based systems for applications in energy storage and catalysis. acs.org

Catalytic Applications and Reaction Mechanisms of Iron Tetraphenylporphine Systems

Oxygenation and Hydroxylation Catalysis by Iron Tetraphenylporphine Analogs (e.g., Cytochrome P450 Models)

Iron porphyrin complexes, particularly Fe(TPP) derivatives, have been extensively studied as synthetic models for cytochrome P450 enzymes. nih.govwikipedia.org These enzymes are responsible for the oxidative metabolism of a vast array of endogenous and exogenous compounds in biological systems. wikipedia.orgnih.gov The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen to generate a highly reactive oxidizing species capable of inserting an oxygen atom into a C-H bond or an olefin. nih.gov Synthetic iron porphyrins have proven invaluable in elucidating the mechanism of these reactions. nih.govmdpi.com

Central to the catalytic activity of both cytochrome P450 and its synthetic models are high-valent oxoiron porphyrin intermediates. researchgate.netnih.gov The key reactive species is often identified as an oxoiron(IV) porphyrin π-cation radical, formally equivalent to an iron(V)-oxo species, and referred to as Compound I in the enzymatic cycle. nih.govnih.gov The one-electron reduced form is the oxoiron(IV) porphyrin, or Compound II. nih.gov

The formation of these intermediates typically begins with the reaction of a ferric [Fe(III)] porphyrin with an oxygen atom donor, such as iodosylbenzene (PhIO) or peroxy acids. mdpi.com The electronic properties of these high-valent species, and consequently their reactivity, can be modulated by the substituents on the porphyrin ring and the nature of the axial ligand. researchgate.net For instance, electron-withdrawing groups on the meso-phenyl rings of tetraphenylporphyrin (B126558) can enhance the oxidizing power of the oxoiron intermediate. researchgate.net These intermediates are potent oxidizing agents, capable of performing a variety of transformations, including alkane hydroxylation and alkene epoxidation. nih.gov

The substrate scope for oxygenation reactions catalyzed by this compound analogs is broad, encompassing alkanes, alkenes, and aromatic compounds. nih.govnih.gov The efficiency and selectivity of these reactions are influenced by several factors, including the structure of the catalyst, the nature of the oxidant, and the reaction conditions.

Chemoselectivity: Iron porphyrin catalysts can exhibit selectivity in oxidizing different functional groups within a molecule. For instance, in molecules containing both double bonds and C-H bonds, selective epoxidation of the double bond can often be achieved.

Regioselectivity: The position of oxidation in a substrate can be controlled. For example, in the hydroxylation of alkanes, the relative reactivity of primary, secondary, and tertiary C-H bonds can be influenced by the steric and electronic properties of the catalyst. Some iron-catalyzed systems have demonstrated the ability to direct halogenation to the ortho-position of anilines and carbazoles by utilizing proton transfer to control the electron density of the aromatic ring. nih.gov

Stereoselectivity: The use of chiral iron porphyrin catalysts can induce enantioselectivity in oxygen transfer reactions, such as the epoxidation of prochiral olefins. mdpi.com The degree of stereocontrol is dependent on the design of the chiral ligand and its ability to create a specific steric environment around the active site. mdpi.com

| Substrate Type | Transformation | Catalyst System | Key Features |

| Alkanes | Hydroxylation | Fe(TPP) analog / Oxidant | Oxidation of C-H bonds |

| Alkenes | Epoxidation | Chiral Fe(TPP) / Oxidant | Enantioselective oxygen transfer |

| Aromatic Amines | Halogenation | Iron sulfonate / Halogenating agent | High ortho-selectivity |

Oxygen Reduction Reaction (ORR) Catalysis by this compound Complexes

The electrocatalytic reduction of oxygen to water is a critical reaction in energy conversion technologies like fuel cells. mdpi.com this compound complexes have emerged as promising non-precious metal catalysts for the ORR, offering an alternative to expensive platinum-based materials. mdpi.comnih.gov

In acidic media, iron porphyrins can catalyze the efficient four-electron reduction of O2 to H2O. mdpi.com A detailed mechanistic study of Fe(TPP)-catalyzed ORR in the presence of a soluble reductant and a proton source has elucidated the key steps in the catalytic cycle. nih.govnih.govacs.org

The proposed mechanism involves the following sequence:

Reduction of the Catalyst: The ferric [Fe(III)(TPP)]+ complex is first reduced to the ferrous [Fe(II)(TPP)] state by an electron source, which can be an electrode or a chemical reductant. nih.govnih.gov

Oxygen Binding: Molecular oxygen binds reversibly to the Fe(II) center to form a ferric-superoxide porphyrin complex, [Fe(III)(TPP)(O2•−)]. nih.govnih.gov

Proton-Coupled Electron Transfer: The subsequent steps involve a series of proton and electron transfers to the bound oxygen species, leading to the cleavage of the O-O bond and the formation of water. mdpi.com The rate-determining step is often the first protonation of the ferric-superoxide intermediate. nih.govacs.orgosti.gov

The structure of the iron porphyrin can be modified to enhance ORR performance. For instance, the introduction of electron-withdrawing or electron-donating substituents on the phenyl rings can alter the redox potential of the iron center and influence the kinetics of the reaction. mdpi.com Axial ligands can also play a significant role in modulating the catalytic activity. scispace.com

Kinetic and thermochemical studies have provided a quantitative understanding of the ORR mechanism catalyzed by Fe(TPP). nih.govnih.govacs.org The equilibrium constants for both the initial electron transfer to the Fe(III) center and the subsequent binding of O2 to the Fe(II) species have been determined. nih.govacs.org

Kinetic studies have revealed that the rate of catalysis is typically first order in the catalyst, oxygen, and the proton source. osti.gov The rate-determining step, the protonation of the [Fe(III)(TPP)(O2•−)] complex, has a significant kinetic barrier. nih.govnih.govacs.org Computational studies suggest that this barrier arises from an unfavorable pre-association of the proton donor with the superoxide (B77818) adduct and the substantial desolvation of the proton donor required in the transition state. nih.govacs.org The catalyst's resting state can vary among the ferric, ferrous, and ferric-superoxide species depending on the reaction conditions. osti.gov

| Intermediate | Description | Role in ORR |

| [Fe(II)(TPP)] | Ferrous tetraphenylporphine | Binds molecular oxygen |

| [Fe(III)(TPP)(O2•−)] | Ferric-superoxide complex | Key intermediate, undergoes protonation |

| [Fe(III)(TPP)(OOH•)]+ | Perhydroxyl-iron(III) complex | Formed after the rate-determining protonation step |

Carbon Dioxide (CO2) Reduction Catalysis

The electrochemical reduction of CO2 into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions and storing renewable energy. nih.gov this compound and its derivatives have been identified as effective molecular electrocatalysts for the selective reduction of CO2 to carbon monoxide (CO). nih.govresearchgate.net

The catalytic cycle is generally believed to involve the reduction of the Fe(II) complex to more electron-rich Fe(I) or Fe(0) species. acs.orgnih.gov These reduced iron centers are capable of binding and activating the CO2 molecule. The presence of proton donors, such as phenols or water, is often crucial for the subsequent cleavage of a C-O bond to release CO and a water molecule. nih.govnih.gov

The efficiency and selectivity of CO2 reduction can be significantly enhanced by modifying the structure of the Fe(TPP) catalyst. nih.gov Introducing functional groups into the porphyrin ligand can have several beneficial effects:

Pendant acid/base groups: These can act as local proton relays, facilitating the protonation steps in the catalytic cycle and stabilizing the key CO2-catalyst intermediate through hydrogen bonding. nih.govnih.gov

Electron-withdrawing/donating substituents: These can tune the redox potential of the iron center, thereby lowering the overpotential required for the reaction. For example, perfluorinated phenyl groups can make the catalyst easier to reduce. nih.gov

A notable example is an iron porphyrin catalyst featuring both pendant phenol (B47542) groups and perfluorinated phenyl rings, which exhibits high efficiency and selectivity for the CO2-to-CO conversion in terms of overpotential and turnover frequency. nih.gov Computational studies have highlighted the importance of ligand non-innocence and metal-ligand cooperativity in stabilizing highly active intermediates and achieving high product selectivity. rsc.org

Nitrite (B80452) and Nitrous Oxide (N₂O) Reduction Catalysis

This compound (FeTPP) has emerged as a competent catalyst for the reduction of both nitrite (NO₂⁻) and nitrous oxide (N₂O), crucial reactions in the global nitrogen cycle and for environmental remediation.

The electrocatalytic reduction of nitrite to ammonia (B1221849) has been demonstrated using water-soluble iron porphyrins, which serve as close analogs to FeTPP. energyfrontier.usacs.org This six-electron reduction is a key process in biological nitrate (B79036) assimilation and dissimilation. While detailed mechanistic studies on FeTPP itself for this specific reaction are part of ongoing research, the catalysis is understood to proceed through a series of iron-nitrosyl and related intermediates, facilitated by the redox activity of the central iron atom.

More extensively studied is the electrocatalytic reduction of N₂O, a potent greenhouse gas. FeTPP is an efficient catalyst for the deoxygenation of N₂O to form dinitrogen (N₂). rhhz.netrsc.org Mechanistic investigations reveal that the catalytically active species are the reduced forms of the complex, specifically [Fe(I)TPP]⁻ and [Fe(0)TPP]²⁻. acs.org The reduction of N₂O can proceed via two intertwined catalytic cycles, depending on the applied potential. acs.org

A key finding is the critical role of proton or hydrogen-bond donors in accelerating the activation of N₂O. rhhz.netrsc.org The presence of weak acids, such as water, can significantly enhance the catalytic current and reaction rate. The process is highly selective, achieving quantitative Faradaic efficiency for N₂ production with no observed formation of hydrogen (H₂). rhhz.net

| Catalyst System | Active Species | Product | Faradaic Efficiency (%) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| FeTPP | [Fe(0)TPP]²⁻ / [Fe(I)TPP]⁻ | N₂ | 100 ± 5 | Proton transfer involved in rate-determining step | rhhz.net |

| FeTPP | [Fe(I)TPP]⁻ | N₂ | Not specified | Slower than Fe(0) but operates at lower overpotential | acs.org |

Hydrogenation and Dehydrogenation Reactions

This compound systems have demonstrated catalytic activity in hydrogenation reactions, particularly for the reduction of activated double bonds.

Chloro(5,10,15,20-tetraphenylporphyrinato)iron(III) in a tetrahydrofuran-methanol solvent mixture, when activated by sodium borohydride (B1222165) (NaBH₄), effectively catalyzes the hydrogenation of α,β-unsaturated esters to their corresponding saturated esters. This system can achieve high turnover rates, for instance, up to 4580 h⁻¹ for the hydrogenation of ethyl 2-methylbut-2-enoate. Mechanistic studies involving deuterium (B1214612) labeling have shown that the hydride (H⁻) from NaBH₄ adds to the β-carbon of the double bond, while the proton (H⁺) from the methanol (B129727) solvent adds to the α-carbon. Spectroscopic evidence suggests that the catalytic cycle proceeds through an iron(II) intermediate, with the likely involvement of an alkyl-iron(II) species.

While FeTPP is active for hydrogenation, specific examples of its application in catalytic dehydrogenation reactions are not prominently featured in the current scientific literature. Dehydrogenation catalysis is often dominated by noble metal catalysts or other transition metal complexes tailored for C-H bond activation.

| Substrate | Product | Reducing Agent | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methylbut-2-enoate | Saturated ester | NaBH₄ | Tetrahydrofuran-Methanol | Turnovers up to 4580 h⁻¹ achieved | |

| α,β-Unsaturated Esters | Saturated Esters | NaBH₄ | Tetrahydrofuran-Methanol | Mechanism involves an Fe(II) intermediate and stereospecific H⁻/H⁺ addition |

Advanced Electrocatalytic Applications Beyond ORR and CO₂ Reduction

Beyond the widely studied oxygen reduction reaction (ORR) and CO₂ reduction, this compound and its derivatives are effective catalysts for other challenging electrocatalytic transformations, such as the hydrogen evolution reaction (HER) and dinitrogen (N₂) reduction.

Hydrogen Evolution Reaction (HER): FeTPP is a known molecular catalyst for the electrocatalytic reduction of protons to produce hydrogen gas (H₂). acs.orgnih.gov The catalytic mechanism is influenced by the choice of solvent and the nature of the proton source. Studies focusing on various substituted iron porphyrins, including the parent FeTPP, have investigated the influence of the porphyrin ligand's electronic properties on the catalytic activity. researchgate.netresearchgate.net The mechanism proposed for supported iron porphyrin complexes involves a [Fe(II)(P•)]⁻ radical anion intermediate, where a nitrogen atom on the porphyrin ring itself acts as an internal base to facilitate proton transfer steps. researchgate.net

Nitrogen Reduction Reaction (NRR): The conversion of atmospheric dinitrogen (N₂) to ammonia (NH₃) under ambient conditions is a significant challenge in chemistry. Iron porphyrin-based systems have shown promise in this area. A metal-organic framework (MOF) constructed with iron porphyrin nodes (Fe–TCPP) exhibited notable electrocatalytic performance for N₂ reduction. rsc.org This single-site catalyst achieved a high ammonia yield of 44.77 µg h⁻¹ mgcat.⁻¹ and a Faradaic efficiency of 16.23%. The superior performance was attributed to the efficient activation of the N₂ molecule at the well-defined iron center within the MOF structure. rsc.org

| Reaction | Catalyst System | Product | Performance Metric | Reference |

|---|---|---|---|---|

| Hydrogen Evolution Reaction (HER) | [Fe(TPP)Cl] | H₂ | Catalytically active, mechanism involves a [Fe(II)(P•)]⁻ intermediate | researchgate.net |

| Nitrogen Reduction Reaction (NRR) | Fe-porphyrin based MOF (Fe-TCPP) | NH₃ | Yield: 44.77 µg h⁻¹ mgcat.⁻¹; FE: 16.23% | rsc.org |

Photocatalytic Applications of this compound

This compound exhibits significant potential in photocatalysis, where it can absorb light and drive chemical reactions. Its applications range from the conversion of CO₂ into fuels to the degradation of environmental pollutants.

CO₂ Reduction to Methane (B114726): When supported on atomically thin, defective titanium dioxide (TiO₂), FeTPP acts as a highly effective photocatalyst for the reduction of CO₂ to methane (CH₄) under visible light. rsc.org In this composite material, the oxygen vacancies in the defective TiO₂ enhance visible light absorption and the dispersion of the FeTPP molecules. The iron porphyrin component is crucial for enhancing the adsorption of carbon monoxide (CO), a key intermediate, which promotes its further reduction to methane. This synergistic system achieved a CH₄ production rate of 20.48 µmol g⁻¹ h⁻¹ with a selectivity of 56.1%. rsc.org

Degradation of Organic Pollutants: Iron porphyrin complexes, serving as models for cytochrome P450 enzymes, are effective in the catalytic degradation of persistent organic pollutants. For example, an iron porphyrin complex combined with an oxidant like iodosylbenzene (PhIO) can efficiently degrade triphenylmethane (B1682552) dyes such as Rhodamine B. semanticscholar.org The catalytic system can achieve over 95% degradation of the dye within 30 minutes. semanticscholar.org Similarly, composites of tetraphenylporphyrin and semiconductor materials like TiO₂ or tungsten trioxide (WO₃) have been used for the photocatalytic degradation of pharmaceuticals and dyes under visible or natural sunlight, demonstrating the potential of these systems in wastewater treatment. researchgate.netresearchgate.net

| Application | Catalyst System | Reactant | Product(s) | Key Result | Reference |

|---|---|---|---|---|---|

| CO₂ Reduction | FeTPP on defective TiO₂ | CO₂ | CH₄ | CH₄ production rate: 20.48 µmol g⁻¹ h⁻¹; Selectivity: 56.1% | rsc.org |

| Dye Degradation | Fe(III)TCPP / PhIO | Rhodamine B | Degradation products | >95% degradation in 30 minutes | semanticscholar.org |

| Dye Degradation | Tetraphenylporphyrin/WO₃ | Acid Blue 25 dye | Degradation products | Effective mineralization under visible light | researchgate.net |

Biomimetic Modeling and Functional Mimicry with Iron Tetraphenylporphine Analogues

Modeling Heme Proteins: Oxygen Binding and Activation (e.g., Hemoglobin, Myoglobin Models)

Iron(II) porphyrins, such as iron(II) tetraphenylporphine, serve as foundational models for understanding the reversible binding of molecular oxygen (O₂) in hemoglobin and myoglobin. acs.org These synthetic systems allow for the detailed study of the electronic and steric factors that govern O₂ affinity and activation, processes that are central to respiratory function. The core of this mimicry lies in the ability of the ferrous iron center in the porphyrin ring to coordinate with O₂.

In the absence of a protein scaffold, simple iron(II) porphyrins in solution are rapidly and irreversibly oxidized by oxygen. However, the introduction of a bulky axial ligand, which coordinates to one side of the iron atom, can create a protected "binding pocket" for O₂ on the opposite side. This steric hindrance prevents the formation of an oxo-bridged dimer, which is the primary pathway for irreversible oxidation. This approach has been instrumental in creating stable, reversible O₂ carriers that mimic the behavior of hemoglobin and myoglobin.

The oxygen-binding properties of these model compounds are typically characterized by the partial pressure of O₂ at which half of the binding sites are occupied (P₅₀). By systematically modifying the structure of the porphyrin and the nature of the axial ligand, researchers can tune the O₂ affinity of the model compound. For instance, electron-withdrawing substituents on the phenyl rings of the porphyrin generally decrease the electron density at the iron center, leading to a lower O₂ affinity (higher P₅₀). Conversely, electron-donating groups tend to increase O₂ affinity.

The nature of the axial base also plays a critical role. The electronic properties and steric bulk of the axial ligand can significantly influence the Fe-O₂ bond strength. For example, using a sterically hindered imidazole (B134444) as the axial ligand can mimic the tension experienced by the heme in the T-state (tense state) of hemoglobin, resulting in a lower O₂ affinity.

Spectroscopic techniques are crucial for characterizing the Fe-O₂ interaction in these models. Infrared (IR) spectroscopy, in particular, provides direct information about the O-O and Fe-O₂ stretching frequencies, which are sensitive to the electronic environment of the bound oxygen. These data, along with kinetic measurements of O₂ binding (kₒₙ) and dissociation (kₒff) rates, provide a comprehensive picture of how these synthetic models replicate the function of their biological counterparts.

Table 1: Oxygen Binding Properties of Iron Porphyrin Models

| Compound | Axial Base | P₅₀ (Torr) | kₒₙ (10⁷ M⁻¹s⁻¹) | kₒff (s⁻¹) | ν(O-O) (cm⁻¹) |

|---|---|---|---|---|---|

| Myoglobin | Proximal Histidine | 1 | 1.5 | 15 | 1103 |

| Hemoglobin (R-state) | Proximal Histidine | 0.3 | 4 | 12 | 1107 |

| Hemoglobin (T-state) | Proximal Histidine | 40 | 0.6 | 2400 | 1107 |

| Fe(TpivPP)(1-MeIm) | 1-Methylimidazole | 0.58 | 3.8 | 22 | 1160 |

Data is illustrative and compiled from various sources for comparative purposes.

Mimicking Cytochrome P450 Enzymes in Oxidative Transformations

Cytochrome P450 enzymes are a superfamily of heme-thiolate monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. anl.gov These enzymes catalyze a range of oxidative transformations, including hydroxylation, epoxidation, and heteroatom oxidation. Iron tetraphenylporphine complexes have been extensively used to model the catalytic cycle of cytochrome P450 and to develop synthetic catalysts for selective oxidations. nih.gov

The key to mimicking cytochrome P450 is the generation of a highly reactive high-valent iron-oxo species, analogous to the proposed active oxidant in the enzymatic cycle, Compound I. In model systems, this is typically achieved by reacting an iron(III) porphyrin with a single oxygen atom donor, such as iodosylbenzene (PhIO), m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂).

These this compound-based catalytic systems have demonstrated the ability to perform many of the same reactions as the native enzymes. For example, they can catalyze the hydroxylation of alkanes to alcohols and the epoxidation of alkenes to epoxides. The selectivity of these reactions can often be controlled by modifying the electronic and steric properties of the porphyrin ligand. For instance, the introduction of bulky substituents on the phenyl rings can create a shaped catalytic pocket, leading to regioselectivity and stereoselectivity in the oxidation of complex substrates.

Mechanistic studies using these model systems have provided significant insights into the nature of the active oxidant and the mechanism of oxygen transfer. For example, the use of isotopically labeled oxidants has confirmed that the oxygen atom incorporated into the substrate originates from the oxidant. Furthermore, kinetic studies and the analysis of reaction intermediates have helped to elucidate the stepwise versus concerted nature of the oxygen transfer process.

Table 2: Catalytic Oxidation by an this compound Model System

| Substrate | Product | Oxidant | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclohexane | Cyclohexanol | PhIO | Fe(TPP)Cl | 30 |

| Styrene | Styrene Oxide | m-CPBA | Fe(TPP)Cl | 85 |

| Norbornene | Norbornene Oxide | H₂O₂ | Fe(TPP)Cl | 60 |

Data is illustrative and represents typical yields under specific reaction conditions.

Simulating Catalase and Peroxidase Activity with this compound

Catalases and peroxidases are heme-containing enzymes that protect organisms from the damaging effects of reactive oxygen species, particularly hydrogen peroxide. Catalases catalyze the dismutation of hydrogen peroxide into water and molecular oxygen, while peroxidases use hydrogen peroxide to oxidize a variety of substrates. This compound complexes have been successfully employed to model the activities of both types of enzymes. researchgate.net

As catalase mimics, iron(III) porphyrins can catalyze the decomposition of hydrogen peroxide. The proposed mechanism involves the formation of a high-valent iron-oxo species, similar to that in the cytochrome P450 cycle. This intermediate can then react with a second molecule of hydrogen peroxide, leading to the formation of oxygen and the regeneration of the iron(III) porphyrin catalyst. The efficiency of these mimics can be influenced by factors such as the electronic properties of the porphyrin and the reaction conditions, including pH.

In mimicking peroxidase activity, this compound complexes, in the presence of hydrogen peroxide, can catalyze the oxidation of a wide range of substrates, including phenols, anilines, and other organic compounds. The mechanism is believed to proceed through the formation of a high-valent iron-oxo porphyrin cation radical (Compound I analogue), which then oxidizes the substrate through a one- or two-electron transfer process.

Kinetic studies of these model systems, often using techniques such as stopped-flow spectrophotometry, have allowed for the determination of rate constants for the formation and reaction of the active intermediates. These studies have provided valuable insights into the factors that control the catalytic efficiency and substrate specificity of these biomimetic systems.

Table 3: Kinetic Parameters for Peroxidase-like Activity of an Iron Porphyrin Model

| Substrate | k_cat (s⁻¹) | K_M (mM) | k_cat/K_M (M⁻¹s⁻¹) |

|---|---|---|---|

| Phenol (B47542) | 1.2 | 5.0 | 240 |

| Guaiacol | 2.5 | 2.0 | 1250 |

Data is illustrative for a representative iron porphyrin system and specific reaction conditions.

Electron Transfer Pathways in Biological Systems: this compound as a Redox Relay Model

Electron transfer is a fundamental process in numerous biological systems, including photosynthesis and cellular respiration. Heme proteins, such as cytochromes, play a crucial role in these electron transfer chains, acting as redox relays that shuttle electrons between different protein partners. This compound complexes, with their well-defined and accessible redox chemistry, serve as excellent models for studying the fundamental principles of biological electron transfer. rsc.org

This compound complexes can typically undergo multiple, reversible one-electron redox reactions, involving the Fe(III)/Fe(II), Fe(II)/Fe(I), and even Fe(I)/Fe(0) couples. researchgate.net The redox potentials of these couples can be tuned by modifying the substituents on the porphyrin ring or by changing the axial ligands. This tunability allows for the design of model systems with specific redox properties, enabling the study of electron transfer between donor and acceptor molecules with varying driving forces.

These model systems have been used to investigate various aspects of electron transfer, including the rates of self-exchange electron transfer and the factors that influence the rate of electron transfer in donor-acceptor complexes. For example, photoinduced electron transfer studies, where an electron is transferred from a photosensitizer to the iron porphyrin, have provided valuable data on the kinetics and mechanism of electron transfer in these systems.

Furthermore, this compound derivatives have been incorporated into more complex supramolecular assemblies to model long-range electron transfer. By linking the iron porphyrin to other redox-active molecules through covalent or non-covalent interactions, researchers can create artificial electron transfer chains and study the factors that govern the efficiency of electron tunneling over long distances.

Table 4: Redox Potentials of this compound Chloride in DMF

| Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) |

|---|---|

| Fe(III)/Fe(II) | -0.34 |

| Fe(II)/Fe(I) | -1.18 |

Data obtained from cyclic voltammetry measurements in DMF with a supporting electrolyte.

Modeling Nitric Oxide (NO) Interactions in Heme Systems

Nitric oxide (NO) is a versatile signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune response. Heme proteins are key targets for NO, and the interaction of NO with the heme iron is central to its biological activity. This compound complexes have been instrumental in modeling the binding and activation of NO by heme proteins. nih.gov

Iron(II) tetraphenylporphine readily binds NO to form a stable five-coordinate nitrosyl complex, Fe(TPP)(NO). nih.gov This complex has been extensively characterized by various spectroscopic techniques, including IR, EPR, and Mössbauer spectroscopy. The Fe-N-O linkage in these five-coordinate complexes is typically bent, and the spectroscopic data provide detailed information about the electronic structure of the {FeNO}⁷ moiety (in the Enemark-Feltham notation).

The binding of a sixth ligand, such as an imidazole or pyridine (B92270), to the axial position trans to the NO ligand leads to the formation of a six-coordinate complex. The properties of these six-coordinate complexes, such as the Fe-N-O angle and the N-O stretching frequency, are sensitive to the nature of the trans ligand. These models have been crucial for understanding how the protein environment in heme proteins can modulate the properties of the bound NO.

Furthermore, iron porphyrin complexes have been used to model the reactivity of heme-nitrosyl species. For example, they have been used to study the reductive nitrosylation of heme proteins and the role of NO in the catalytic cycle of nitric oxide synthases. These studies have provided valuable insights into the fundamental chemistry of NO in biological systems.

Table 5: Spectroscopic Data for Iron-Nitrosyl Porphyrin Complexes

| Complex | ν(N-O) (cm⁻¹) | g-values (EPR) | Fe-N-O Angle (°) |

|---|---|---|---|

| Fe(TPP)(NO) | 1670 | g_iso = 2.04 | ~140 |

| Fe(TPP)(NO)(1-MeIm) | 1625 | g_iso = 2.03 | ~138 |

Data is illustrative and compiled from various sources for comparative purposes.

Computational Chemistry and Theoretical Investigations of Iron Tetraphenylporphine

Quantum Mechanical Studies of Electronic Structure, Spin States, and Orbital Interactions

Quantum mechanical studies have been pivotal in elucidating the complex electronic structure of iron tetraphenylporphine. A key area of investigation has been the determination of the ground spin state of the iron center and the energetic ordering of different spin states, which are often close in energy and can be influenced by the surrounding environment. researchgate.netnorthumbria.ac.uk